N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine
CAS No.:
Cat. No.: VC16204894
Molecular Formula: C13H17N
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N |
|---|---|
| Molecular Weight | 187.28 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine |
| Standard InChI | InChI=1S/C13H17N/c1-2-4-12-8-13(7-11(12)3-1)14-9-10-5-6-10/h1-4,10,13-14H,5-9H2 |
| Standard InChI Key | CNEPNYSQGDSYRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC2CC3=CC=CC=C3C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine features a 2,3-dihydro-1H-indene core, a partially saturated bicyclic system comprising a benzene ring fused to a cyclopentene moiety. The amine group at the C2 position is substituted with a cyclopropylmethyl group, introducing steric constraints and electronic effects that influence its reactivity and binding interactions . The compound’s IUPAC name, N-[(cyclopropyl)methyl]-2,3-dihydro-1H-inden-2-amine, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 187.28 g/mol | |
| Parent compound (CID) | 43512737 | |
| Hydrochloride salt (CID) | 155858367 |
The hydrochloride salt form (molecular weight: 209.71 g/mol) enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .
Synthesis and Manufacturing
General Synthetic Routes
While no explicit protocol for N-(cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine is published, analogous aminoindane derivatives are typically synthesized via reductive amination or nucleophilic substitution. A plausible route involves:
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Indene Functionalization: Bromination of 2,3-dihydro-1H-inden-2-amine at the amine position.
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Cyclopropylmethyl Introduction: Reaction of the brominated intermediate with cyclopropylmethylamine under palladium-catalyzed coupling conditions .
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Purification: Chromatographic isolation of the target compound.
Table 2: Representative Synthetic Steps for Analogous Compounds
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Bromination | , DCM, 0°C | 75% | |
| 2 | Buchwald-Hartwig Amination | Pd(dba), Xantphos, KPO | 62% | |
| 3 | Salt Formation | HCl (g), EtO | 89% |
These methods align with protocols for synthesizing isoindoline derivatives, where reductive amination and cross-coupling are pivotal .
Comparative Analysis with Structural Analogs
Impact of N-Substituents
The cyclopropylmethyl group distinguishes this compound from analogs with bulkier or simpler substituents.
Table 3: Analog Comparison and Biological Implications
The cyclopropane ring’s angle strain and sp hybridization may optimize binding pocket interactions while resisting oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The free base form exhibits limited aqueous solubility (estimated LogP ≈ 2.8), necessitating salt formation for intravenous administration. The hydrochloride salt’s solubility exceeds 50 mg/mL in water, facilitating formulation .
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